molecular formula C17H10N2O8 B1244941 Aminopeptidase N Inhibitor CAS No. 596108-59-7

Aminopeptidase N Inhibitor

Numéro de catalogue B1244941
Numéro CAS: 596108-59-7
Poids moléculaire: 370.3 g/mol
Clé InChI: QZDDFQLIQRYMBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

APN inhibitors are designed to possess specific structural features to achieve high potency. These include an aryl hydrophobic function and a zinc-binding group, which are essential for effective inhibition. The synthesis strategies aim to enhance the interaction with the APN active site, particularly by targeting the enzyme's zinc-binding motif, which is crucial for its catalytic activity. The detailed synthesis analysis and structure-activity relationships of APN inhibitors provide insights into potential lead candidates for therapeutic development (Amin et al., 2018).

Molecular Structure Analysis

The molecular structure of APN inhibitors is characterized by their ability to interact with the metal ion(s) in the enzyme's active center, typically through non-covalent binding. This interaction is pivotal for the inhibitors' efficacy, as it directly impacts the enzyme's substrate processing capabilities. Effective APN inhibitors often mimic the substrate's structure, incorporating elements that bind to the enzyme's active site while resisting catalytic degradation. This mimicry is crucial for the selective inhibition of APN over other metalloenzymes (Mucha et al., 2010).

Chemical Reactions and Properties

APN inhibitors typically function by binding to the enzyme's active site, often through interactions with the zinc ion, which is a key component of the catalytic mechanism. This binding inhibits the enzyme's ability to process its natural substrates, effectively blocking its function. The chemical properties of these inhibitors, such as their stability, solubility, and reactivity, are optimized to enhance their efficacy and selectivity towards APN, minimizing off-target effects and improving their therapeutic index.

Physical Properties Analysis

The physical properties of APN inhibitors, including molecular weight, solubility, and form (solid, liquid, or gas), are critical for their bioavailability and therapeutic effectiveness. These properties are tailored to ensure that the inhibitors are adequately absorbed, distributed, metabolized, and excreted by the body, with a focus on maximizing their interaction with APN while minimizing potential toxicity and side effects.

Chemical Properties Analysis

APN inhibitors are characterized by their chemical stability, reactivity, and specificity towards the enzyme. The design of these inhibitors often involves the inclusion of hydrophobic groups and zinc-binding motifs, which are critical for their interaction with APN. The chemical properties of these compounds are finely tuned to enhance their binding affinity and inhibitory potency, ensuring that they effectively target APN in a therapeutic context without undue interference with other biological processes.

Applications De Recherche Scientifique

Metallo-aminopeptidase Inhibition

Aminopeptidase N inhibitors are particularly relevant in targeting metallo-aminopeptidases, enzymes crucial for cellular functions and associated with diseases like cancer, malaria, and diabetes. Inhibitors targeting metallo-aminopeptidases often form non-covalent complexes with the metal ions in these enzymes, suggesting their potential as leads in drug discovery against various diseases (Mucha et al., 2010).

Role in Cancer and Inflammation

Aminopeptidase N/CD13 is implicated in cancer and inflammatory diseases, modulating immune functions and major biological events like cell proliferation and angiogenesis. Inhibitors of aminopeptidase N can potentially serve as anti-cancer and anti-inflammatory drugs, highlighting the enzyme's importance in the progression of these diseases (Bauvois & Dauzonne, 2005).

Cancer Chemotherapy

Inhibitors of aminopeptidase N (APN) have been identified as suitable targets for anti-cancer therapy. Various strategies, including enzyme inhibitors and APN-targeted carrier constructs, have been employed, emphasizing APN's role in solid tumors and its potential as a drug target (Wickström et al., 2011).

Design and Optimization of Inhibitors

The design of APN inhibitors considers their structure-activity relationships, aiming to develop compounds with high potency for cancer treatment. These inhibitors often feature a hydrophobic function and a zinc-binding group for efficacy (Amin, Adhikari, & Jha, 2018).

Patent Trends and Therapeutic Prospects

Patent reviews provide insights into the chemical structures, synthetic methods, biological assays, and potential applications of APN inhibitors, highlighting the progress in developing these compounds for various diseases including cancer, analgesia, virus infection, and inflammation (Su, Fang, & Xu, 2011).

APN Inhibitors in Cancer Therapy

Aminopeptidase inhibitors have been increasingly recognized for their potential in cancer therapy. Novel inhibitors have been identified and are currently being investigated for their efficacy in treating various cancer types, reflecting the growing interest in these compounds as therapeutic agents (Xu & Li, 2005).

Localization and Physiological Implications

Studies using radiolabeled inhibitors have provided insights into the localization and physiological roles of APN in various tissues, including the brain and spinal cord. These studies suggest a significant involvement of APN in the inactivation of certain peptides, offering new perspectives on its role in different physiological and pathological situations (Noble et al., 2001).

Next Generation Cancer Therapy

The role of aminopeptidases in peptide processing and their association with diseases like cancer make them viable targets for therapeutic intervention. With a history of clinical use and ongoing investigations into new inhibitors, aminopeptidases represent a promising area for developing combination chemotherapy regimens (Hitzerd et al., 2014).

Novel Inhibitor Development

Research on novel inhibitors, including radioautography studies, helps in understanding the binding properties and distribution of APN. This research is crucial for investigating APN's physiological role and potential changes in its expression under pathological conditions (Noble et al., 2000).

Ontogenic and Adult Distribution Studies

In vitro autoradiography studies have been used to explore the distribution of APN during prenatal development and adult life in various organs, providing insights into its potential modulatory functions during development and in adult physiological or pathological processes (Jardinaud et al., 2004).

Orientations Futures

Aminopeptidase N inhibitors could serve as potential weapons for overcoming cancer treatment resistance . The expanded knowledge of the unique mechanism of action of aminopeptidases has revived interest in aminopeptidase inhibitors for drug combination regimens in anti-cancer treatment .

Propriétés

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminopeptidase N Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopeptidase N Inhibitor
Reactant of Route 2
Reactant of Route 2
Aminopeptidase N Inhibitor
Reactant of Route 3
Reactant of Route 3
Aminopeptidase N Inhibitor
Reactant of Route 4
Aminopeptidase N Inhibitor
Reactant of Route 5
Aminopeptidase N Inhibitor
Reactant of Route 6
Aminopeptidase N Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.